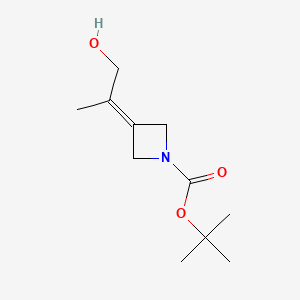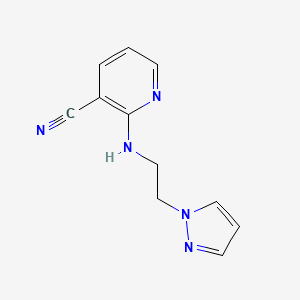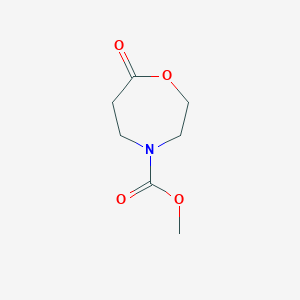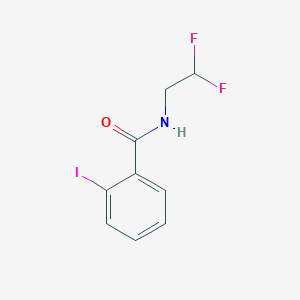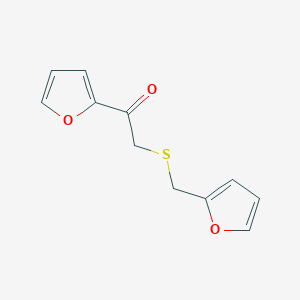![molecular formula C29H27O3P B14906887 Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phosphanyl group and a methoxy-substituted biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate typically involves a multi-step process. One common method includes the esterification of 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanol.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate: Lacks the methoxy group, resulting in different reactivity and binding properties.
Methyl 3-(2’-(diphenylphosphanyl)-6-chloro-[1,1’-biphenyl]-2-yl)propanoate: Contains a chloro group instead of a methoxy group, leading to variations in chemical behavior.
Uniqueness
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is unique due to the presence of both the phosphanyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C29H27O3P |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
methyl 3-[2-(2-diphenylphosphanylphenyl)-3-methoxyphenyl]propanoate |
InChI |
InChI=1S/C29H27O3P/c1-31-26-18-11-12-22(20-21-28(30)32-2)29(26)25-17-9-10-19-27(25)33(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19H,20-21H2,1-2H3 |
InChI 键 |
YITCMWMOXFGPDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


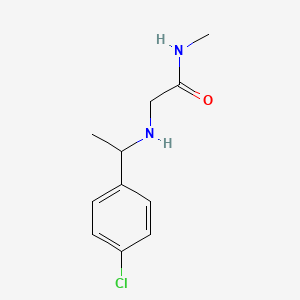
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)

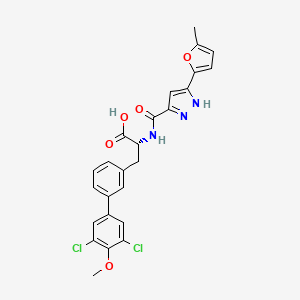
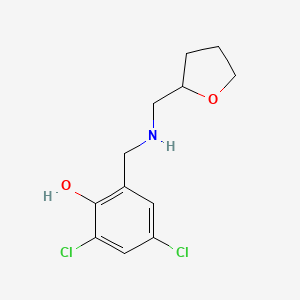
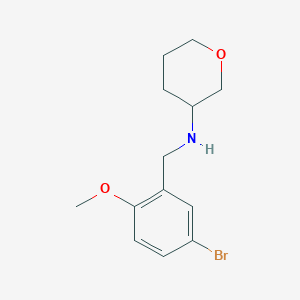

![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
